Cas no 89822-47-9 (Zinc, chloro[1-[(trimethylsilyl)methyl]ethenyl]-)

Zinc, chloro[1-[(trimethylsilyl)methyl]ethenyl]- structure
89822-47-9 structure
Product Name:Zinc, chloro[1-[(trimethylsilyl)methyl]ethenyl]-
CAS No:89822-47-9
MF:C6H13ClSiZn
MW:214.114918470383
CID:588019
PubChem ID:73167550
Update Time:2025-04-19

Zinc, chloro[1-[(trimethylsilyl)methyl]ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Zinc, chloro[1-[(trimethylsilyl)methyl]ethenyl]-
    • chlorozinc(1+),trimethyl(prop-2-enyl)silane
    • DTXSID00527166
    • Chlorozinc(1+) 3-(trimethylsilyl)prop-1-en-2-ide
    • 89822-47-9
    • Inchi: 1S/C6H13Si.ClH.Zn/c1-5-6-7(2,3)4;;/h1,6H2,2-4H3;1H;/q-1;;+2/p-1
    • InChI Key: IPSRGORUMNWTLQ-UHFFFAOYSA-M
    • SMILES: [Zn+]Cl.[Si](C)(C)(C)C[C-]=C

Computed Properties

  • Exact Mass: 211.976646g/mol
  • Monoisotopic Mass: 211.976646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 61.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
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